1,5-Dimethyltriazole-4-carbohydrazide
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Overview
Description
1,5-Dimethyltriazole-4-carbohydrazide is a versatile chemical compound known for its exceptional stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dimethyltriazole-4-carbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dimethyltriazole with hydrazine under specific reaction conditions, such as elevated temperatures and the presence of a catalyst. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the carbohydrazide group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
1,5-Dimethyltriazole-4-carbohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1,5-Dimethyltriazole-4-carbohydrazide has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, a building block in medicinal chemistry, and a reagent in biochemical assays. Its unique structural properties make it suitable for the design and synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism by which 1,5-Dimethyltriazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating biochemical processes and influencing cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,5-Diaryl-1H-imidazole-4-carboxylic acids
5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Properties
IUPAC Name |
1,5-dimethyltriazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-3-4(5(11)7-6)8-9-10(3)2/h6H2,1-2H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWJNKRSMGTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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